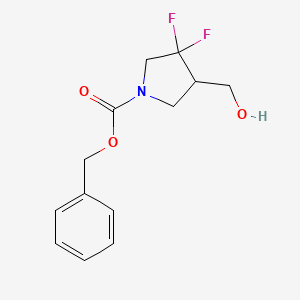
4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile
Übersicht
Beschreibung
“4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile” is a chemical compound that contains a boron atom. It is part of the tetramethyl-1,3,2-dioxaborolane group . This compound is used in various chemical reactions, particularly in the synthesis of novel copolymers .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom, which is part of the tetramethyl-1,3,2-dioxaborolane group . The molecular weight of a similar compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is 229.09 g/mol .Chemical Reactions Analysis
Compounds with the tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions . They can also be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been studied as a raw substitute material for the synthesis of related compounds. Its structure has been confirmed using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and X-ray diffraction. These studies help understand the molecular structure and properties of such compounds (Liao, Liu, Wang, & Zhou, 2022).
- Similar compounds have been synthesized and characterized, confirming their structure through various spectroscopic methods and single-crystal X-ray diffraction. These studies contribute to the understanding of molecular structures and the development of new materials (Wu, Chen, Chen, & Zhou, 2021).
Theoretical Studies and Molecular Properties
- Density Functional Theory (DFT) has been employed to calculate molecular structures of related compounds, aligning with experimental data from X-ray diffraction. This approach aids in understanding the molecular conformations and properties of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Application in Complex Formation
- Research has explored the use of related compounds in forming complexes with platinum group metal ions. These studies are significant for understanding how such compounds interact with metals, which is important in the field of coordination chemistry (Sairem, Anna, Wang, Das, & Kollipara, 2012).
Biologically Active Compounds
- Some derivatives of the compound have been used as intermediates in synthesizing biologically active compounds like crizotinib, highlighting its importance in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Molecular Docking Studies
- These compounds have been used in molecular docking studies to understand their potential as inhibitors of Human Peroxiredoxin 5 and Tyrosine kinase receptor, which is crucial in anti-inflammatory drug research (Bharathi & Santhi, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-7-5-13(9-19)6-8-14/h5-8,10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVBHROQPGAMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


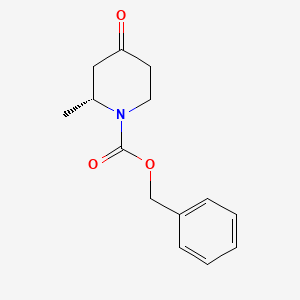
![5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane](/img/structure/B1404003.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)
![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)
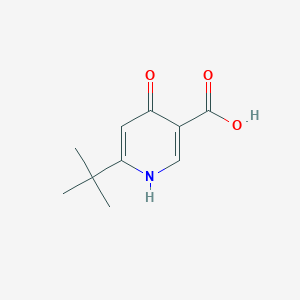
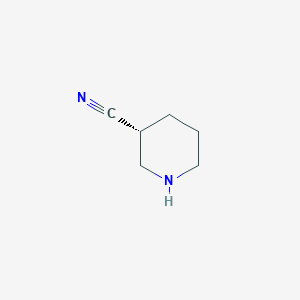
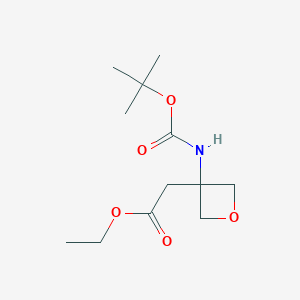
![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)
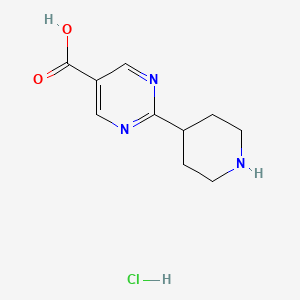
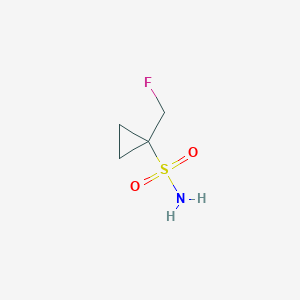
![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
